![molecular formula C20H16F4N2O2 B11499453 N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B11499453.png)
N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide is a synthetic organic compound that features a pyrrole ring, a benzyl group, and a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation: The pyrrole ring is then benzylated using a benzyl halide in the presence of a base such as sodium hydride.
Coupling with Tetrafluorophenoxy Group: The benzylated pyrrole is coupled with a tetrafluorophenoxy group using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the intermediate product is reacted with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The tetrafluorophenoxy group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced amide to amine.
Substitution: Substituted derivatives of the tetrafluorophenoxy group.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Studies: It can be used as a probe to study biological processes involving pyrrole-containing compounds.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrafluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyrrole ring could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide
- N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)butanamide
Uniqueness
N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrafluorophenoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16F4N2O2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide |
InChI |
InChI=1S/C20H16F4N2O2/c1-12(28-19-17(23)15(21)10-16(22)18(19)24)20(27)25-11-13-4-6-14(7-5-13)26-8-2-3-9-26/h2-10,12H,11H2,1H3,(H,25,27) |
InChI Key |
MHXUCICFYLUTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11499383.png)
![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)
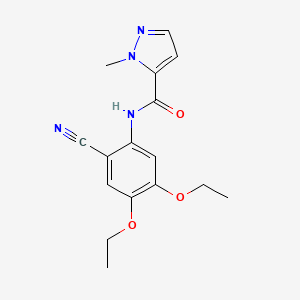
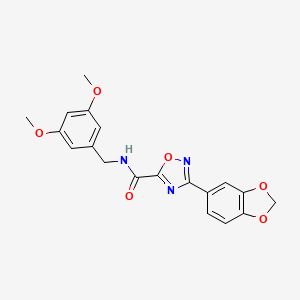
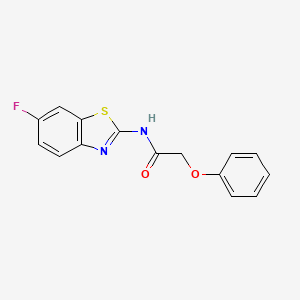
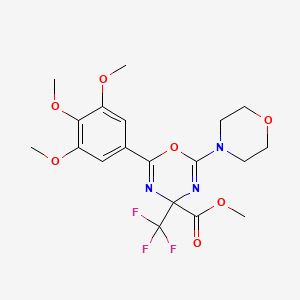
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11499413.png)
![9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11499417.png)
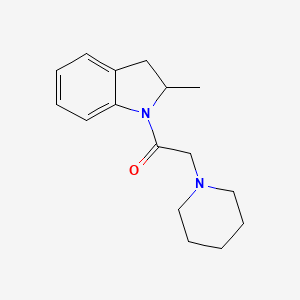
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
![5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)
